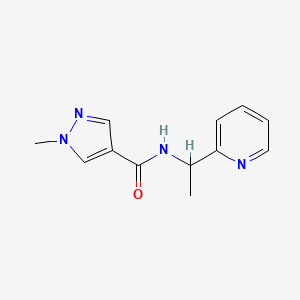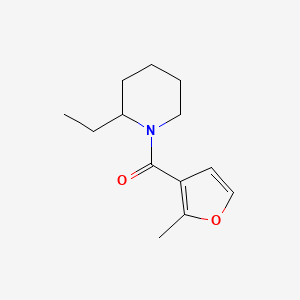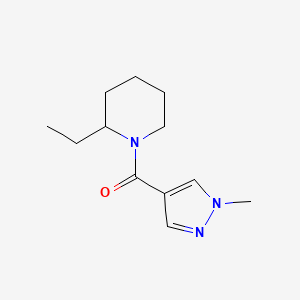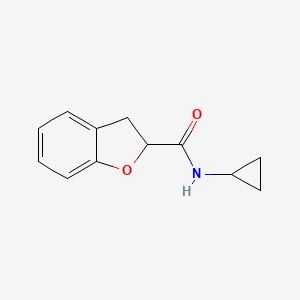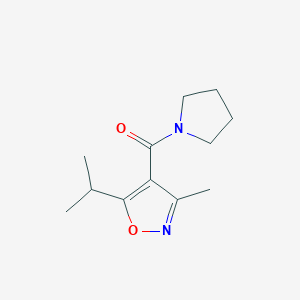
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPMP and is synthesized using a specific method that involves the use of various reagents and solvents.
Scientific Research Applications
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has also been studied for its potential as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. Additionally, it also inhibits the reuptake of norepinephrine and dopamine.
Biochemical and physiological effects:
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain. Additionally, it has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate neurotransmitters. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone. These include further studies to understand its mechanism of action, potential applications in the treatment of neurodegenerative diseases, and its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the potential side effects of this compound and its safety profile.
Synthesis Methods
The synthesis of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification using chromatography techniques.
properties
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)11-10(9(3)13-16-11)12(15)14-6-4-5-7-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXHRPPVZNZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)





